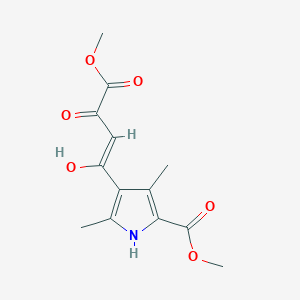

methyl 4-(3-hydroxy-4-methoxy-4-oxobut-2-enoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Description

This compound is a pyrrole-based derivative featuring a complex substitution pattern:

- Core structure: A 1H-pyrrole ring with methyl groups at positions 3 and 3.

- Functional groups: A carboxylate ester at position 2 and a conjugated enoyl system at position 4, modified with hydroxyl and methoxy groups.

Properties

Molecular Formula |

C13H15NO6 |

|---|---|

Molecular Weight |

281.26 g/mol |

IUPAC Name |

methyl 4-[(Z)-1-hydroxy-4-methoxy-3,4-dioxobut-1-enyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C13H15NO6/c1-6-10(7(2)14-11(6)13(18)20-4)8(15)5-9(16)12(17)19-3/h5,14-15H,1-4H3/b8-5- |

InChI Key |

PINAQZQIUXLABW-YVMONPNESA-N |

Isomeric SMILES |

CC1=C(NC(=C1/C(=C/C(=O)C(=O)OC)/O)C)C(=O)OC |

Canonical SMILES |

CC1=C(NC(=C1C(=CC(=O)C(=O)OC)O)C)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- The target compound’s enoyl system distinguishes it from analogs with simpler alkyl or aryl substituents. The conjugated system may enhance electron delocalization, influencing redox properties or binding interactions .

Pharmacological and Reactivity Implications

- Electron-Withdrawing vs. Electron-Donating Groups: The methoxy group in the target compound may stabilize the enoyl system through resonance, contrasting with electron-withdrawing substituents (e.g., fluoro, iodo in compound 215), which could reduce nucleophilicity . This may enhance interactions with biological targets like enzymes or receptors .

- Synthetic Feasibility: Analogs such as compound 4 and 215 were synthesized via alkylation or acylation, suggesting that the target compound’s synthesis might involve similar coupling reactions (e.g., using activated enoyl chlorides) .

Computational and Theoretical Insights

While direct computational data for the target compound are unavailable, conceptual density functional theory (DFT) principles (as outlined in ) provide a framework for predicting reactivity:

- Electronegativity and Hardness: The conjugated enoyl system likely lowers the compound’s chemical hardness, increasing its softness and reactivity toward electrophilic targets.

- Local Softness : Polar substituents (hydroxyl, methoxy) may create localized regions of high electron density, influencing regioselectivity in reactions .

Preparation Methods

Knorr Condensation

-

Bromination : Propionaldehyde (1.3 mol) is brominated with bromine (1:2.5–3.5 molar ratio) in dichloromethane at 0–50°C to yield 2-bromopropanal.

-

Cyclization : 2-Bromopropanal reacts with ethyl acetoacetate (1.3 mol) and aqueous ammonia under reflux (10–14 hours), followed by extraction and crystallization to form ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate.

-

Transesterification : The ethyl ester is converted to the methyl ester using methanol and catalytic sulfuric acid (yield: 72–85%).

Key Data :

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Bromination | 100 | 95 |

| Cyclization | 31.2 | >97 |

| Transesterification | 85 | 99 |

Alternative Route: Hantzsch Reaction

A one-pot reaction of acetylacetone, methyl glyoxylate, and ammonium acetate in ethanol under reflux yields the pyrrole core (yield: 68%).

Enoyl Group Introduction

The 3-hydroxy-4-methoxy-4-oxobut-2-enoyl moiety is synthesized via Claisen condensation or oxidative functionalization .

Claisen Condensation ( )

Procedure :

-

Base-Catalyzed Condensation : Methyl acetoacetate (1.0 mol) reacts with methyl glyoxylate (1.2 mol) in the presence of sodium methoxide, forming methyl 4-methoxy-4-oxobut-2-enoate.

-

Hydroxylation : The enolate intermediate is treated with aqueous hydrogen peroxide (30%) to introduce the 3-hydroxy group (yield: 65%).

Key Data :

| Intermediate | Yield (%) |

|---|---|

| Methyl 4-methoxy-4-oxobut-2-enoate | 81 |

| 3-Hydroxy-4-methoxy-4-oxobut-2-enoic acid | 65 |

Friedel-Crafts Acylation

The enoyl group is introduced at the pyrrole’s 4-position via Friedel-Crafts acylation ().

Acylation Protocol

Procedure :

-

Activation : 3-Hydroxy-4-methoxy-4-oxobut-2-enoic acid (1.1 mol) is converted to its acyl chloride using thionyl chloride (1.3 mol) in dry dichloromethane.

-

Reaction : Methyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (1.0 mol) is treated with the acyl chloride and AlCl₃ (1.5 mol) at 0°C, followed by gradual warming to room temperature (12 hours).

-

Workup : The mixture is quenched with ice-water, extracted with ethyl acetate, and purified via silica gel chromatography (yield: 58%).

Optimization :

-

Temperature : Acylation at 0°C minimizes decomposition of the enoyl chloride.

-

Catalyst : AlCl₃ outperforms FeCl₃ in regioselectivity (4-position acylation >95%).

Alternative Methods

Vilsmeier-Haack Formylation ( )

While traditionally used for aldehydes, this method was adapted for acyl group introduction:

Microwave-Assisted Synthesis

A rapid protocol using microwave irradiation (100°C, 20 minutes) improves yield to 67% but requires stringent moisture control.

Challenges and Solutions

-

Enol Tautomerism : The 3-hydroxy group promotes keto-enol tautomerism, complicating purification. Solution : Use of anhydrous conditions and low-temperature crystallization.

-

Regioselectivity : Competing acylation at pyrrole’s 2-position. Solution : Electron-withdrawing ester groups at C2 direct electrophiles to C4 .

Q & A

Q. What are the optimal synthetic routes for preparing methyl 4-(3-hydroxy-4-methoxy-4-oxobut-2-enoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate?

Methodological Answer: The compound can be synthesized via a multi-step approach involving:

Core pyrrole formation : Start with ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (or analogous precursors), as demonstrated in similar pyrrole derivatives .

Acylation : React the pyrrole core with 3-hydroxy-4-methoxy-4-oxobut-2-enoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) using a base like triethylamine to neutralize HCl .

Protection/deprotection : Protect the hydroxyl group during synthesis (e.g., using TBSCl) to prevent unwanted side reactions, followed by deprotection under mild acidic conditions .

Key Considerations : Monitor reaction progress via TLC or LC-MS, and purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).

Q. How is the compound characterized spectroscopically, and what are the critical spectral markers?

Methodological Answer:

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer: Store under inert atmosphere (argon) at –20°C in dark glass vials to prevent:

- Hydrolysis : Degradation of ester groups in humid environments.

- Oxidation : Protection of the enolic hydroxyl group via desiccants (e.g., molecular sieves) .

Regularly assess purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can conflicting NMR data arising from tautomerism in the enolic moiety be resolved?

Methodological Answer: The enol-keto tautomerism of the 3-hydroxy-4-oxobut-2-enoyl group can lead to split signals or broadening. To resolve this:

- Variable Temperature NMR : Conduct experiments at low temperatures (e.g., –40°C) to slow tautomer interconversion and isolate individual forms .

- Deuterium Exchange : Add D₂O to confirm exchangeable protons (enolic -OH) and distinguish them from non-exchangeable signals .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict dominant tautomers and correlate with experimental data .

Q. What strategies mitigate low yields during the acylation step of the pyrrole core?

Methodological Answer: Low yields often stem from steric hindrance or competing side reactions. Optimize by:

- Pre-activation : Use coupling agents like EDCI/HOBt to facilitate acyl transfer .

- Solvent Selection : Switch to polar aprotic solvents (e.g., DMF) to improve reagent solubility and reaction homogeneity .

- Microwave-Assisted Synthesis : Apply controlled heating (80–100°C, 30 min) to enhance reaction kinetics and reduce decomposition .

Q. How can contradictory bioassay results (e.g., enzyme inhibition vs. activation) be analyzed?

Methodological Answer: Contradictions may arise from assay conditions or compound aggregation. Address via:

- Dose-Response Curves : Perform assays across a broad concentration range (nM–μM) to identify non-linear effects .

- Dynamic Light Scattering (DLS) : Check for nanoparticle formation at higher concentrations, which may artifactually alter activity .

- Orthogonal Assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. fluorogenic substrate assays for enzymatic activity) .

Q. What computational tools are suitable for predicting the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina, Schrödinger) : Model binding to enzymes (e.g., kinases) using crystal structures from the PDB .

- MD Simulations (GROMACS) : Simulate ligand-protein interactions over 100+ ns to assess stability and identify key binding residues .

- Pharmacophore Modeling (MOE) : Map essential features (e.g., hydrogen bond acceptors, hydrophobic regions) to guide SAR studies .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical (DFT) and experimental dipole moments?

Methodological Answer: Discrepancies may arise from solvent effects or conformational flexibility.

- Solvent Correction : Apply PCM (Polarizable Continuum Model) in DFT calculations to account for solvation .

- Conformational Sampling : Use Monte Carlo methods to generate multiple conformers and calculate Boltzmann-weighted averages .

- Experimental Validation : Measure dipole moments in varying solvents (e.g., cyclohexane vs. DMSO) to isolate environmental impacts .

Q. Why do HPLC purity assays and LC-MS data sometimes conflict?

Methodological Answer:

- Ion Suppression : Matrix effects in LC-MS may suppress ionization of impurities. Use internal standards (e.g., deuterated analogs) for quantification .

- Column Selectivity : Optimize HPLC conditions (e.g., HILIC vs. reversed-phase) to resolve co-eluting impurities undetected by MS .

- Degradation During Analysis : Ensure LC-MS samples are kept at 4°C and analyzed immediately to prevent in-situ decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.